molecular formula C9H10F3NO B1143174 2-(TRIFLUOROMETHOXY)ETHYLAMINOBENZENE CAS No. 175278-25-8

2-(TRIFLUOROMETHOXY)ETHYLAMINOBENZENE

Cat. No. B1143174
M. Wt: 205.18
InChI Key:
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Description

Synthesis Analysis

The synthesis of complex fluorinated compounds often involves multifaceted strategies to incorporate the trifluoromethoxy group into the target molecule. For instance, a notable approach is the trifluoroacetylation of ethyl 2,4-dioxopentanoate leading to various derivatives, showcasing the complexity and flexibility of fluorinated compound synthesis (Usachev, Bizenkov, & Sosnovskikh, 2007). Another method involves the conversion of trifluoroacetyltriphenylsilane to trifluoromethylated heterocycles, highlighting the adaptability of fluorine chemistry (Jin, Xu, & Ma, 1992).

Molecular Structure Analysis

The molecular structure of fluorinated compounds is significantly influenced by the presence of the trifluoromethoxy group. Studies on compounds such as 2-amino- and 2-methylaminobenzylidyne trifluoride provide insights into the steric and electronic effects imparted by trifluoromethyl groups, affecting molecular conformation and reactivity (Grocock, Hallas, Hepworth, Hudson, & Ibbitson, 1971).

Chemical Reactions and Properties

The reactivity of fluorinated compounds, including those with trifluoromethoxy groups, often involves unique pathways and mechanisms. For example, the synthesis of diverse trifluoromethyl heterocycles from a single precursor demonstrates the versatility and reactivity of such groups in forming complex heterocyclic structures (Honey, Pasceri, Lewis, & Moody, 2012).

Physical Properties Analysis

Fluorinated compounds exhibit distinctive physical properties due to the highly electronegative nature of fluorine. The study of trifluoromethyl-derived enaminones and their difluoroboron complexes provides valuable information on the impact of fluorine atoms on the physical properties, such as solubility and thermal stability, of organic molecules (Chopin, Pilet, Morita, & Médebielle, 2014).

Chemical Properties Analysis

The chemical properties of fluorinated compounds are closely tied to their molecular structure and the electronic effects of fluorine. Investigations into the synthesis and characterization of fluorine-containing polyamides, for example, reveal how the incorporation of fluorine atoms affects polymer characteristics like crystallinity, solubility, and thermal properties (Liaw & Wang, 1996).

Scientific Research Applications

  • Scientific Field: Organic Chemistry

    • The trifluoromethoxy group is finding increased utility as a substituent in bioactives . It’s used in the synthesis of various compounds in pharmaceutical research .
    • The trifluoromethoxy (CF3O) group has become a novel moiety in various fields because of its unique features .
  • Application: Synthesis of Bioactive Compounds

    • The trifluoromethoxy group is used as a substituent in the synthesis of bioactive compounds . These compounds are synthesized in pharmaceutical research on a routine basis and about 10% of all marketed pharmaceuticals contain a fluorine atom .
  • Methods of Application or Experimental Procedures

    • The synthesis of CF3O-containing compounds is still a challenge due to indirect synthetical strategies and volatile reagent which is hard to handle . Recently, several innovative reagents were developed to facilitate the trifluoromethoxylation reaction and make CF3O-containing compounds more accessible .
  • Results or Outcomes

    • The trifluoromethoxy group is finding increased utility as a substituent in bioactives . It’s used in the synthesis of various compounds in pharmaceutical research .
    • There has been an enormous increase in the use of fluorine containing compounds for medicinal applications .
  • Scientific Field: Organic Chemistry

    • Application: Synthesis of Electrophilic Trifluoromethylating Agents
      • A new, powerful, and easy-to-handle electrophilic trifluoromethylating agent, S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV), was developed .
      • Methods of Application : Umemoto reagent IV was easily synthesized by a one-pot method from readily available 3,3’-bis(trifluoromethoxy)biphenyl .
      • Results or Outcomes : Umemoto reagent IV was more powerful than Umemoto reagent II and could trifluoromethylate many kinds of nucleophilic substrates more effectively . In addition, Umemoto reagent IV was successfully utilized for the preparation of trifluoromethyl nonaflate, a useful trifluoromethoxylating agent .
  • Scientific Field: Medicinal Chemistry

    • Application: Synthesis of Schiff Bases
      • A series of five new Schiff bases were synthesized by reacting 2-(trifluoromethoxy)aniline with different aromatic aldehydes .
      • Methods of Application : The Schiff base compounds were characterized by spectroscopic and analytical methods .
      • Results or Outcomes : The crystal structure of one new compound was also reported .
  • Scientific Field: Organic Chemistry

    • Application: Synthesis of Electrophilic Trifluoromethylating Agents
      • A new, powerful, and easy-to-handle electrophilic trifluoromethylating agent, S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV), was developed .
      • Methods of Application : Umemoto reagent IV was easily synthesized by a one-pot method from readily available 3,3’-bis(trifluoromethoxy)biphenyl .
      • Results or Outcomes : Umemoto reagent IV was more powerful than Umemoto reagent II and could trifluoromethylate many kinds of nucleophilic substrates more effectively . In addition, Umemoto reagent IV was successfully utilized for the preparation of trifluoromethyl nonaflate, a useful trifluoromethoxylating agent .
  • Scientific Field: Medicinal Chemistry

    • Application: Synthesis of Schiff Bases
      • A series of five new Schiff bases were synthesized by reacting 2-(trifluoromethoxy)aniline with different aromatic aldehydes .
      • Methods of Application : The Schiff base compounds were characterized by spectroscopic and analytical methods .
      • Results or Outcomes : The crystal structure of one new compound was also reported .

Safety And Hazards

The safety data sheet for 2-(TRIFLUOROMETHOXY)ETHYLAMINOBENZENE indicates that it is a hazardous chemical . It causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

The future directions for the study and application of 2-(TRIFLUOROMETHOXY)ETHYLAMINOBENZENE involve the development of new reagents and trifluoromethoxylation strategies . The OCF3 group is becoming increasingly important in pharmaceuticals, agrochemicals, and material sciences . Therefore, the development of methods for the synthesis of trifluoromethoxylated compounds is an area of great interest .

properties

IUPAC Name

N-ethyl-2-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c1-2-13-7-5-3-4-6-8(7)14-9(10,11)12/h3-6,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKDGBNRBKFRELS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC=CC=C1OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70938644
Record name N-Ethyl-2-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70938644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-2-(trifluoromethoxy)aniline

CAS RN

175278-25-8
Record name N-Ethyl-2-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70938644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175278-25-8
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